molecular formula C14H17NO5S2 B2478493 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1396882-57-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2478493
CAS No.: 1396882-57-7
M. Wt: 343.41
InChI Key: FGIICLLWSUXMKT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a dimethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be functionalized through electrophilic substitution reactions, such as bromination or nitration, followed by further modifications to introduce the hydroxyethyl group . The dimethoxybenzene sulfonamide can be synthesized through sulfonation of 3,4-dimethoxyaniline followed by coupling with the thiophene derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a sulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S2/c1-19-12-6-5-10(8-13(12)20-2)22(17,18)15-9-11(16)14-4-3-7-21-14/h3-8,11,15-16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIICLLWSUXMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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